CID 13370504

Description

CID 13370504 is a unique chemical identifier assigned by PubChem, a comprehensive database for chemical compounds. For instance, this compound could represent a bioactive compound, pharmaceutical intermediate, or natural product derivative, analogous to other CIDs documented in studies (e.g., betulin derivatives in Figure 8 of or oscillatoxin analogs in ).

Properties

Molecular Formula |

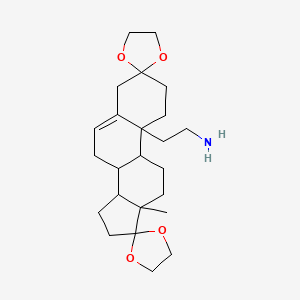

C24H37NO4 |

|---|---|

Molecular Weight |

403.6 g/mol |

InChI |

InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3 |

InChI Key |

HWXXPLRSBHPGSF-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “CID 13370504” involves multiple steps, each requiring specific reagents and conditions. The synthetic routes typically include:

Initial Formation: The initial step involves the reaction of precursor molecules under controlled conditions to form the basic structure of the compound.

Intermediate Formation: The intermediate compounds are then subjected to further reactions, such as condensation or cyclization, to form more complex structures.

Final Product Formation: The final step involves purification and isolation of the compound, ensuring high purity and yield.

Industrial Production Methods

In industrial settings, the production of the compound with the identifier “this compound” is scaled up using large reactors and optimized reaction conditions. The process involves:

Batch Processing: Large quantities of reagents are mixed and reacted in batches to produce the compound.

Continuous Processing: A continuous flow of reagents is maintained to ensure a steady production of the compound.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “CID 13370504” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Catalysts: Catalysts like palladium on carbon and platinum are often employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen atoms.

Reduction: Reduced forms with additional hydrogen atoms.

Substitution: Substituted compounds with different functional groups.

Scientific Research Applications

The compound with the identifier “CID 13370504” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “CID 13370504” involves its interaction with specific molecular targets. The compound exerts its effects by:

Binding to Enzymes: The compound binds to specific enzymes, altering their activity and leading to biochemical changes.

Pathway Modulation: It modulates various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Q & A

Basic: How to formulate a research question that aligns with the mechanistic properties of CID 13370504?

Methodological Answer: Begin by identifying gaps in existing studies on CID 13370503. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does varying temperature (intervention) affect the stability (outcome) of this compound in aqueous solutions (population) compared to organic solvents (comparison) over 24 hours (time)?" Ensure questions are specific, measurable, and address reproducibility (e.g., solvent purity, instrumentation calibration) .

Advanced: How to resolve contradictions in experimental data for this compound’s catalytic activity?

Methodological Answer:

Employ triangulation:

- Replicate experiments under identical conditions to confirm reproducibility.

- Cross-validate methods , e.g., compare spectroscopic (UV-Vis) and chromatographic (HPLC) data.

- Statistical analysis : Use ANOVA or Bayesian inference to assess variability sources (e.g., batch differences, instrument sensitivity). Document all parameters (e.g., pH, humidity) to isolate confounding factors .

Basic: What are essential components of a literature review for this compound studies?

Methodological Answer:

- Search strategy : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND synthesis NOT toxicity").

- Prioritize primary sources (peer-reviewed journals) over reviews.

- Synthesize findings into themes (e.g., synthesis routes, stability issues) and identify unresolved questions .

Advanced: How to design a multi-parametric study investigating this compound’s reactivity?

Methodological Answer:

- Define variables : Independent (e.g., temperature, pressure) and dependent (e.g., reaction rate, byproduct formation).

- Use factorial design : Apply a 2^k model to test interactions between variables.

- Control for noise : Randomize trials and include negative controls.

- Data tools : Leverage multivariate analysis (PCA) or machine learning (PLS regression) to identify dominant factors .

Basic: How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Detailed documentation : Specify reagent grades (e.g., ≥99% purity), equipment (e.g., autoclave model), and environmental conditions (e.g., inert gas flow rate).

- Validation : Include step-by-step characterization (NMR, IR) for intermediate compounds.

- Reference standards : Compare results with published spectra or commercial benchmarks .

Advanced: How to optimize this compound’s yield in scalable reactions?

Methodological Answer:

- Kinetic studies : Use in-situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps.

- Process intensification : Explore microreactors or continuous-flow systems to enhance heat/mass transfer.

- Economic analysis : Calculate E-factor (waste/product ratio) and atom economy to balance efficiency and sustainability .

Basic: What ethical considerations apply to this compound research?

Methodological Answer:

- Data integrity : Avoid selective reporting; disclose all replicates, including outliers.

- Safety protocols : Follow institutional guidelines for handling hazardous intermediates.

- Attribution : Cite prior work on similar compounds to avoid plagiarism .

Advanced: How to model this compound’s structure-activity relationships computationally?

Methodological Answer:

- Software selection : Use DFT (Gaussian) for electronic properties or MD (GROMACS) for solvation effects.

- Validation : Cross-check with experimental data (e.g., XRD for crystal structure).

- Parameter transparency : Document basis sets, force fields, and convergence criteria .

Basic: How to design a survey for this compound toxicity perceptions in academic labs?

Methodological Answer:

- Questionnaire structure : Use Likert scales for risk perception (e.g., "Rate your concern about this compound’s volatility: 1 (low) – 5 (high)").

- Pilot testing : Validate clarity with a small cohort before full deployment.

- Bias mitigation : Avoid leading questions (e.g., "Do you agree this compound is dangerous?") .

Advanced: How to integrate interdisciplinary data (e.g., toxicology + catalysis) for this compound?

Methodological Answer:

- Unified frameworks : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Collaborative tools : Use platforms like Zenodo for datasets and protocols.

- Meta-analysis : Harmonize metrics (e.g., IC50 for toxicity, TOF for catalysis) to identify cross-disciplinary trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.